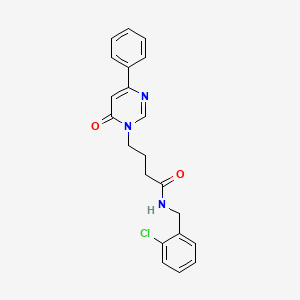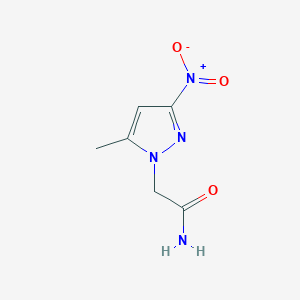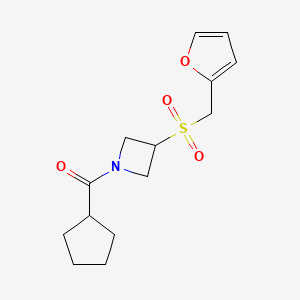
N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide, also known as CB-1 receptor antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Heterocyclic Synthesis
N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide and related compounds serve as key intermediates in the synthesis of heterocyclic compounds. Research has demonstrated their utility in generating thienopyridines and various fused derivatives, indicating their significant role in expanding the chemical space of heterocyclic chemistry. This involves reactions with arylidinecyanothioacetamide to yield pyridinethione derivatives, which are further manipulated to produce a variety of heterocyclic structures including thieno[2,3-b]pyridine derivatives, highlighting the versatility of these compounds in synthetic organic chemistry (Harb, Hussein, & Mousa, 2006).
Synthesis of Dihydropyridines and Thiourea Derivatives
Another application is in the synthesis of new dihydropyridines, butanamide derivatives, dihydropyridazines, and thiourea derivatives. The structural versatility of this compound allows it to react with various electrophilic reagents, aryl diazonium salts, and isothiocyanates to produce compounds with potential applications in medicinal chemistry and as functional materials (Hafiz, Ramiz, & Sarhan, 2011).
Anticonvulsant Activity
In medicinal chemistry, derivatives of this compound have been explored for their anticonvulsant activity. Hybrid compounds derived from these structures, merging chemical fragments of clinically relevant antiepileptic drugs, have shown promising results in preclinical models of epilepsy, indicating their potential as new therapeutic agents (Kamiński, Rapacz, Filipek, & Obniska, 2016).
Electrocatalytic Synthesis of Hydrogen Peroxide
Research has also highlighted the potential of nitrogen-doped carbon materials derived from precursors related to this compound for the electrocatalytic synthesis of hydrogen peroxide. This application demonstrates the compound's relevance beyond organic synthesis, extending to materials science and sustainable chemistry solutions (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-18-10-5-4-9-17(18)14-23-20(26)11-6-12-25-15-24-19(13-21(25)27)16-7-2-1-3-8-16/h1-5,7-10,13,15H,6,11-12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLUUQIEUZAJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2762149.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2762150.png)

![N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2762154.png)


![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2762162.png)
![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B2762164.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762165.png)



![N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide](/img/structure/B2762169.png)
